[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol
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Overview
Description
[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol is a complex organic compound characterized by its unique structure, which includes an oxazole ring and a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol typically involves the reaction of primary amines with nitro compounds under specific conditions. One common method includes the use of tert-butyl nitrite (TBN) under solvent-free conditions, which allows for the efficient synthesis of N-nitroso compounds . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process
Chemical Reactions Analysis
Types of Reactions
[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the nitroso group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine-substituted oxazoles.
Scientific Research Applications
[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The nitroso group can participate in radical reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Indole derivatives share some structural similarities and are known for their diverse biological activities.
Nitrosoarenes: These compounds also contain nitroso groups and are used in various radical reactions.
Uniqueness
[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol is unique due to its specific combination of an oxazole ring and a nitroso group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N'-hydroxy-5-(hydroxymethyl)-1,2-oxazole-3-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c6-5(7-10)4-1-3(2-9)11-8-4/h1,9-10H,2H2,(H2,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBDCXMBCMIBTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=NO)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(ON=C1/C(=N/O)/N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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